3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide
Description
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-3-5-16(6-4-15)13-23-20(27)12-9-18-14-30-22(25-18)26-21(28)24-17-7-10-19(29-2)11-8-17/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPQXYXVUFSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide, also known by its CAS number 1040666-84-9, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including anticancer and antioxidant properties, supported by relevant research findings and case studies.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 424.5 g/mol
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
- Findings :
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been assessed using various assays, including the DPPH radical scavenging method.
- Assay Results :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Enhances anticancer activity |
| Methyl group on phenyl | Contributes to increased cytotoxicity |
| Thiazole ring | Essential for maintaining biological activity |
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study evaluated several thiazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro. Results indicated that compounds with methoxy and methyl substituents showed enhanced activity against glioblastoma cells . -
Research on Mechanism of Action :
Further investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . -
Comparative Analysis :
In comparative studies with other thiazole derivatives, this compound demonstrated superior activity against specific cancer cell lines, highlighting its potential as a lead compound for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
